(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
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Biological Activity
(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Acryloyl group : Contributes to its reactivity.
- Chlorophenyl moiety : May influence its interaction with biological targets.
- Thiadiazole ring : Known for various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and interactions with specific cellular targets.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Target Engagement Studies
A study demonstrated that this compound effectively engages with specific protein targets within cancer cells. For instance:
- Pirin Protein Interaction : The compound was evaluated for its ability to bind and modulate the activity of the pirin protein. Treatment with the compound resulted in a dose-dependent decrease in pirin levels in treated cell lines .
Research Findings and Data Tables
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
SK-OV-3 | 0.5 - 3.0 | Dose-dependent depletion of pirin | |
Various | Not specified | Induction of apoptosis |
Case Studies
-
Study on SK-OV-3 Ovarian Cancer Cells :
- Concentrations as low as 0.5 µM were effective in reducing pirin expression significantly within 48 hours.
- The results suggest a potential therapeutic application in ovarian cancer treatment.
- Proteasome Dependency :
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-10-16-17(22(3)26(24,25)21(16)2)11-15(12)20-18(23)9-8-13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNMNKNEHEWBS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.